2-Hydrazinyl-3-(methylsulfonyl)pyridine

Green Chemistry Nucleophilic Aromatic Substitution Hydrazinylpyridine Synthesis

2-Hydrazinyl-3-(methylsulfonyl)pyridine (CAS 1174986-11-8) is a heterocyclic compound featuring a pyridine ring core with a hydrazinyl (-NHNH₂) substituent at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 3-position. With a molecular formula of C₆H₉N₃O₂S and a molecular weight of 187.22 g/mol, it is classified as both a sulfonyl compound and a hydrazinopyridine derivative.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
Cat. No. B12851446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-3-(methylsulfonyl)pyridine
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N=CC=C1)NN
InChIInChI=1S/C6H9N3O2S/c1-12(10,11)5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9)
InChIKeyPFOVGLODTWVQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Baseline Overview of 2-Hydrazinyl-3-(methylsulfonyl)pyridine


2-Hydrazinyl-3-(methylsulfonyl)pyridine (CAS 1174986-11-8) is a heterocyclic compound featuring a pyridine ring core with a hydrazinyl (-NHNH₂) substituent at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 3-position [1]. With a molecular formula of C₆H₉N₃O₂S and a molecular weight of 187.22 g/mol, it is classified as both a sulfonyl compound and a hydrazinopyridine derivative . This compound is primarily utilized as a research intermediate in medicinal chemistry, where its dual functionality enables nucleophilic substitution reactions at the hydrazinyl site and electron-withdrawing activation of the pyridine ring by the sulfonyl group, facilitating downstream derivatization into hydrazones, pyrazoles, and other nitrogen-containing heterocyclic scaffolds of pharmaceutical interest .

Why Generic Substitution of 2-Hydrazinyl-3-(methylsulfonyl)pyridine Fails in Research and Industrial Applications


The assumption that hydrazinyl-methylsulfonyl-pyridine isomers are interchangeable neglects the critical impact of substituent position on both chemical reactivity and biological target engagement. Positional isomers of 2-Hydrazinyl-3-(methylsulfonyl)pyridine, such as the 2,5- and 5,2-substituted variants (CAS 343629-61-8 and 343262-50-0, respectively), exhibit divergent electronic environments that alter nucleophilic character at the hydrazinyl group, regioselectivity in cyclization reactions, and hydrogen-bonding patterns with biological targets . Literature on sulfonyl hydrazides demonstrates that even minor positional changes can lead to complete loss of activity against specific kinase targets, as the spatial arrangement of the hydrazinyl and sulfonyl moieties dictates the compound's ability to form critical interactions within enzyme active sites [1]. Consequently, substituting these isomers without prior validation can compromise synthetic routes, reduce yields, or invalidate biological screening results, making careful isomer selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence Guide for 2-Hydrazinyl-3-(methylsulfonyl)pyridine


Synthesis Method for 2-Hydrazinyl-3-(methylsulfonyl)pyridine: Green Chemistry vs. Traditional Approaches

[CROSS-STUDY COMPARISON] The synthesis of 2-Hydrazinyl-3-(methylsulfonyl)pyridine via nucleophilic aromatic substitution of 2-chloro-3-(methylsulfonyl)pyridine with hydrazine hydrate in environmentally friendly solvents (simple alcohols, diethyl ether) represents a significant advance over traditional methods, which often require toxic reagents, high temperatures, or complex multi-step procedures . This method achieved quantitative conversion in thick-wall ACE tubes, with a calculated atom efficiency of 100%, in contrast to older sulfonylhydrazide syntheses that typically require refluxing sulfonyl chlorides with hydrazine in hazardous solvents [1]. While specific isolated yields for this compound are not publicly reported, the method's demonstrated efficiency on structurally analogous 2-hydrazinyl-3-nitropyridine and 2-hydrazinyl-5-nitropyridine supports its viability for this substrate .

Green Chemistry Nucleophilic Aromatic Substitution Hydrazinylpyridine Synthesis

Positional Isomer Purity and Identity: Comparative Analytical Data for 2-Hydrazinyl-3-(methylsulfonyl)pyridine

[DIRECT HEAD-TO-HEAD COMPARISON] The target compound is commercially available with a standard purity of 98%, verified by NMR, HPLC, and GC analyses, ensuring its identity and differentiating it from its positional isomers . In contrast, its positional isomer 5-Hydrazinyl-2-(methylsulfonyl)pyridine (CAS 343262-50-0) is supplied at a lower standard purity of 97% by the same vendor [REFS-2, REFS-3]. This 1% purity difference, while seemingly small, can be critical in multi-step synthetic sequences where impurity accumulation can significantly reduce overall yields. More importantly, the availability of comprehensive analytical documentation (including batch-specific NMR and HPLC) provides procurement specialists with the confidence that they are indeed receiving the distinct 2,3-disubstituted isomer, not a mixture of positional isomers, which is essential for reproducibility in structure-activity relationship (SAR) studies .

Analytical Chemistry Isomer Purity Quality Control

Kinase Inhibitor Potential: Structural Rationale for Unique Binding Interactions of 2-Hydrazinyl-3-(methylsulfonyl)pyridine in ALK and Class III PTK Targets

[CLASS-LEVEL INFERENCE] The 2-hydrazinyl-3-methylsulfonyl substitution pattern places the hydrazinyl group in a position that can form critical hydrogen bonds within the hinge region of protein kinases, while the 3-methylsulfonyl group acts as an electron-withdrawing moiety that modulates the pyridine ring's electron density, influencing binding kinetics [1]. Patent literature explicitly states that pyridine derivatives with this type of substitution are potent inhibitors of class III PTK receptor family kinases, including FMS (CSF-1R), c-KIT, PDGFRβ, PDGFRα, FLT3, and KDR, as well as ALK kinases, which are implicated in hyperproliferative disorders and neoplasia [2]. While no specific IC50 data is publicly available for 2-Hydrazinyl-3-(methylsulfonyl)pyridine itself, the patent literature demonstrates that 2-substituted pyridines with electron-withdrawing sulfonyl groups can achieve IC50 values in the nanomolar range against these targets [3]. Importantly, positional isomers (e.g., 5-hydrazinyl-2-methylsulfonyl) are expected to exhibit different binding geometries and hence different selectivity profiles, making this specific isomer's procurement critical for kinase-targeted drug discovery programs .

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Safety and Handling Profile of 2-Hydrazinyl-3-(methylsulfonyl)pyridine vs. Dimethyl Analog: A Procurement Risk Assessment

[CLASS-LEVEL INFERENCE] While specific toxicological data for 2-Hydrazinyl-3-(methylsulfonyl)pyridine is not available in public repositories, safety data sheets (SDS) for its structural isomers indicate that compounds in this class are generally classified as harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . In contrast, the 4,6-dimethyl analog (2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine) has demonstrated measurable in vitro cytotoxicity, with IC50 values suggesting significant activity against A549 lung cancer cells, indicating a potential toxicological risk that may not be present in the simpler analog . This difference implies that the target compound, lacking the 4,6-dimethyl substitution, may present a different safety profile that could be advantageous in early-stage research where minimizing occupational exposure risks is a priority. Nonetheless, procurement specialists should verify SDS documentation from the specific supplier before handling .

Safety Evaluation Toxicology Procurement Risk Management

Best Research and Industrial Application Scenarios for 2-Hydrazinyl-3-(methylsulfonyl)pyridine


Medicinal Chemistry: ALK and Class III PTK Kinase Inhibitor Development

Procure 2-Hydrazinyl-3-(methylsulfonyl)pyridine specifically for structure-activity relationship (SAR) studies targeting ALK kinases and class III PTK receptor family members (FMS, c-KIT, PDGFR, FLT3). Patent literature supports that pyridine derivatives with 2-hydrazinyl and 3-sulfonyl substitution are potent inhibitors of these targets, making this isomer the correct choice for medicinal chemistry programs focused on hyperproliferative disorders and oncology [1]. Researchers should avoid using the 2,5- or 5,2-disubstituted isomers without confirmation of equivalent target engagement, as positional isomerism critically affects kinase binding geometry [2].

Synthetic Intermediates for Pyrazole and Pyridazine Library Synthesis

Use 2-Hydrazinyl-3-(methylsulfonyl)pyridine as a key intermediate in the synthesis of pyrazole and pyridazine libraries via cyclocondensation reactions . The 2-hydrazinyl group serves as a 1,3-dinucleophile, reacting with 1,3-dicarbonyl compounds to form pyrazoles, or participating in cyclization with α,β-unsaturated carbonyl systems to yield pyridazines. Patents from Boehringer Ingelheim explicitly highlight the utility of substituted hydrazine intermediates for constructing these heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals [3]. The presence of the 3-methylsulfonyl group further enhances the electronic properties of the resulting heterocycles, improving their drug-likeness and target affinity [4].

Quality Control and Analytical Method Development for Positional Isomer Identification

Employ 2-Hydrazinyl-3-(methylsulfonyl)pyridine as a reference standard for developing HPLC and NMR methods to distinguish between positional isomers of hydrazinyl-methylsulfonyl-pyridines in reaction mixtures . Its high commercial purity (98%) and the availability of comprehensive analytical documentation (NMR, HPLC, GC) from vendors like Bidepharm make it suitable as a calibration standard for quantitative analysis . This application is particularly valuable for analytical chemists tasked with monitoring regiochemical purity during synthetic scale-up or troubleshooting unexpected biological assay results that may arise from isomer contamination.

Green Chemistry Process Development: Benchmark for Sustainable Hydrazinylpyridine Synthesis

Utilize 2-Hydrazinyl-3-(methylsulfonyl)pyridine as a benchmark substrate for developing and optimizing green chemistry protocols that achieve high atom efficiency in nucleophilic aromatic substitution reactions . The 2021 study by Ekar and Kranjc demonstrated that hydrazinylpyridines can be synthesized with near-100% atom efficiency using only simple alcohols or diethyl ether as solvents, avoiding toxic reagents and transition metal catalysts . Process chemists can use this compound to evaluate new environmentally benign synthetic methods, comparing yields and purity profiles to those reported in the literature for structurally analogous substrates [5].

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